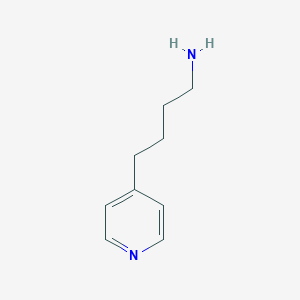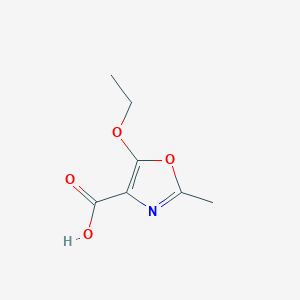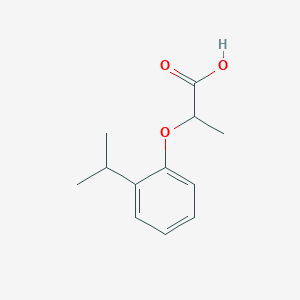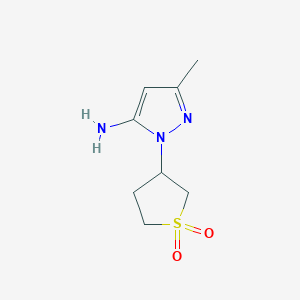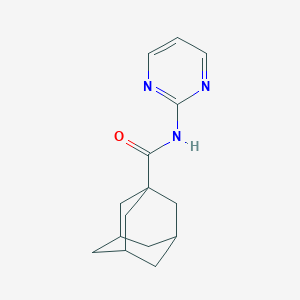
N-pyrimidin-2-yladamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyrimidin-2-yladamantane-1-carboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential use as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois and has since been the subject of numerous scientific investigations.
Mécanisme D'action
N-pyrimidin-2-yladamantane-1-carboxamide works by binding to a protein called procaspase-3 and activating it. Procaspase-3 is an inactive precursor to caspase-3, which is an enzyme that plays a key role in the induction of apoptosis. By activating procaspase-3, N-pyrimidin-2-yladamantane-1-carboxamide triggers the apoptotic pathway in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
In addition to its apoptotic effects, N-pyrimidin-2-yladamantane-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. It does this by disrupting the function of a protein called Hsp90, which is involved in the regulation of cell growth and survival. N-pyrimidin-2-yladamantane-1-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-pyrimidin-2-yladamantane-1-carboxamide is its ability to selectively induce apoptosis in cancer cells while sparing healthy cells. This makes it a promising candidate for the development of targeted cancer therapies. However, N-pyrimidin-2-yladamantane-1-carboxamide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several areas of research that could be explored further in relation to N-pyrimidin-2-yladamantane-1-carboxamide. One possible direction is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-pyrimidin-2-yladamantane-1-carboxamide treatment. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-pyrimidin-2-yladamantane-1-carboxamide and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-pyrimidin-2-yladamantane-1-carboxamide involves the reaction of 1-adamantylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an acid to yield N-pyrimidin-2-yladamantane-1-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-pyrimidin-2-yladamantane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, N-pyrimidin-2-yladamantane-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
71458-46-3 |
|---|---|
Nom du produit |
N-pyrimidin-2-yladamantane-1-carboxamide |
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-pyrimidin-2-yladamantane-1-carboxamide |
InChI |
InChI=1S/C15H19N3O/c19-13(18-14-16-2-1-3-17-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17,18,19) |
Clé InChI |
XFUMFKMWDNIYFE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |
Autres numéros CAS |
71458-46-3 |
Solubilité |
38.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
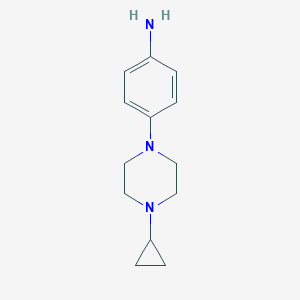
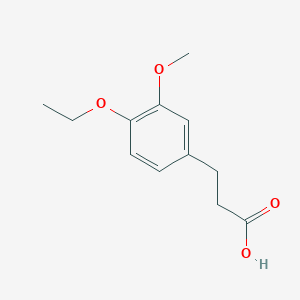
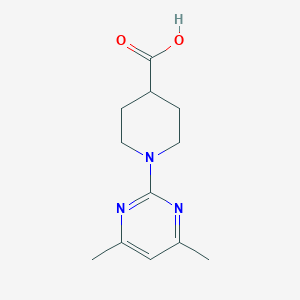
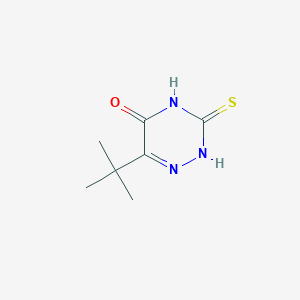
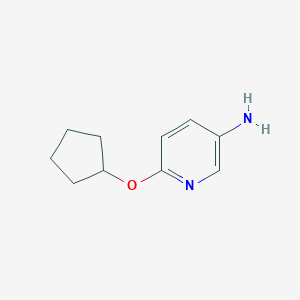
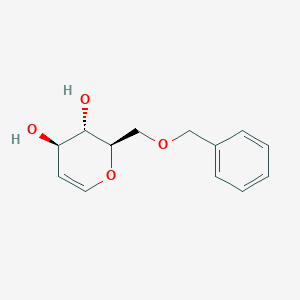
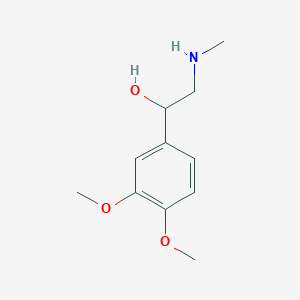
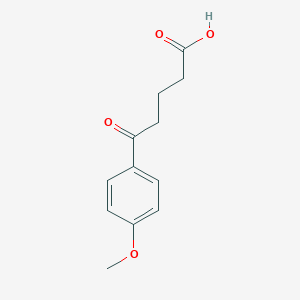
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
